Lesogaberan napadisylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lesogaberan napadisylate, also known as AZD-3355 napadisylate, is a potent and selective agonist of gamma-aminobutyric acid type B (GABA B) receptors. It was developed by AstraZeneca for the treatment of gastroesophageal reflux disease (GERD). The compound is known for its peripheral mode of action, inhibiting transient lower esophageal sphincter relaxation, which is a major mechanism behind GERD .
準備方法
The synthesis of Lesogaberan napadisylate involves multiple steps, starting from the appropriate fluorinated precursors. The synthetic route typically includes the introduction of the fluorine atom, followed by the formation of the phosphinic acid moiety. The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods focus on optimizing these steps to scale up the synthesis while maintaining the quality of the final product .
化学反応の分析
Lesogaberan napadisylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the phosphinic acid moiety.
Reduction: Reduction reactions can be used to modify the fluorinated carbon center.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
科学的研究の応用
Chemistry: It serves as a model compound for studying GABA B receptor agonists and their interactions.
Biology: The compound has been used to investigate the role of GABA B receptors in various physiological processes.
Medicine: Lesogaberan napadisylate has shown promise in treating GERD and other conditions related to esophageal sphincter relaxation.
Industry: The compound’s unique properties make it a valuable tool in pharmaceutical research and development .
作用機序
Lesogaberan napadisylate exerts its effects by selectively binding to GABA B receptors. This binding inhibits transient lower esophageal sphincter relaxation, thereby reducing the occurrence of GERD symptoms. The compound’s peripheral mode of action ensures that it does not cross the blood-brain barrier, minimizing central nervous system side effects. The molecular targets involved include the GABA B receptors, which play a crucial role in regulating esophageal sphincter function .
類似化合物との比較
Lesogaberan napadisylate is unique in its selective and potent action on GABA B receptors. Similar compounds include:
Baclofen: Another GABA B receptor agonist, but with more central nervous system side effects.
Gabapentin: Primarily used for neuropathic pain, it also interacts with GABA receptors but has a different mechanism of action.
Pregabalin: Similar to gabapentin, it is used for neuropathic pain and has GABAergic effects. This compound stands out due to its peripheral action and reduced side effects compared to these compounds .
特性
分子式 |
C13H16FNO5PS+ |
---|---|
分子量 |
348.31 g/mol |
IUPAC名 |
[(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium;naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H8O3S.C3H7FNO2P/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;4-3(1-5)2-8(6)7/h1-7H,(H,11,12,13);3H,1-2,5H2/p+1/t;3-/m.1/s1 |
InChIキー |
QERQFECXORQRHA-ZYRQIYSTSA-O |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C([C@H](C[P+](=O)O)F)N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C(C(C[P+](=O)O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。